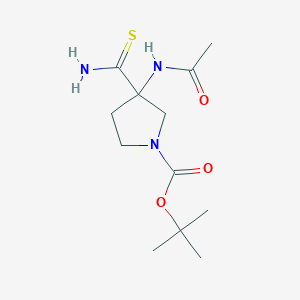

Tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate

CAS No.: 1803589-62-9

Cat. No.: VC2607416

Molecular Formula: C12H21N3O3S

Molecular Weight: 287.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803589-62-9 |

|---|---|

| Molecular Formula | C12H21N3O3S |

| Molecular Weight | 287.38 g/mol |

| IUPAC Name | tert-butyl 3-acetamido-3-carbamothioylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H21N3O3S/c1-8(16)14-12(9(13)19)5-6-15(7-12)10(17)18-11(2,3)4/h5-7H2,1-4H3,(H2,13,19)(H,14,16) |

| Standard InChI Key | FIUPXWQOEMBFJJ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C(=S)N |

| Canonical SMILES | CC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C(=S)N |

Introduction

Overview of the Compound

Tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H21N3O3S and a molecular weight of 287 Da. It belongs to the class of carbamothioyl derivatives, which are structurally characterized by a thiourea group attached to a pyrrolidine ring. This compound is often used in pharmaceutical research as a building block or intermediate for synthesizing biologically active molecules.

Synthesis

Tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate is synthesized through multi-step organic reactions. The process typically involves:

-

Formation of the pyrrolidine core via cyclization reactions.

-

Introduction of the carbamothioyl group through thiourea derivatives.

-

Protection of the carboxylic acid group using a tert-butyl ester.

These steps ensure high yields and purity, making the compound suitable for further functionalization in drug development pipelines.

Applications in Research

This compound is primarily utilized as an intermediate in medicinal chemistry for designing molecules with potential therapeutic effects. Its functional groups allow it to participate in various chemical transformations, enabling the synthesis of analogs for biological screening.

Potential applications include:

-

Drug Design: The carbamothioyl group has been associated with antimicrobial, anticancer, and anti-inflammatory properties.

-

Structure-Activity Relationship (SAR) Studies: Modifications to the pyrrolidine ring or functional groups can help optimize biological activity.

Computational Insights

Molecular modeling studies suggest that Tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate may exhibit favorable interactions with biological targets due to its hydrogen bond donors and acceptors. These properties make it an interesting candidate for docking studies in drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume